Regioisomeric Selectivity: Pyrido[3,4-d] vs. Pyrido[2,3-d] Kinase Hinge-Binding Geometry
The target compound possesses a pyrido[3,4-d]pyrimidine core, which presents a distinct hydrogen-bond acceptor/donor arrangement to kinase hinge regions compared to the pyrido[2,3-d] isomer. In published kinase inhibitor programs, the related 4-(but-2-yn-1-yloxy)pyrido[2,3-d]pyrimidine (CAS 2201255-94-7) demonstrated PIM-1 kinase inhibition with an IC50 of 11.4 nM (97.8% inhibition at tested concentration), comparable to staurosporine (IC50 = 16.7 nM) [1]. However, the [2,3-d] isomer's N1 and N3 nitrogen positions differ from the N1 and N3 positions in the [3,4-d] isomer, resulting in altered hinge-binding geometry and potentially divergent kinase selectivity profiles . Direct head-to-head kinase panel comparison data for the [3,4-d] isomer is currently unavailable in the public domain.
| Evidence Dimension | PIM-1 kinase inhibitory activity (regioisomeric scaffold comparison) |
|---|---|
| Target Compound Data | 4-(But-2-yn-1-yloxy)pyrido[3,4-d]pyrimidine: No publicly available kinase inhibition data |
| Comparator Or Baseline | 4-(But-2-yn-1-yloxy)pyrido[2,3-d]pyrimidine (CAS 2201255-94-7): PIM-1 IC50 = 11.4 nM; staurosporine IC50 = 16.7 nM |
| Quantified Difference | Regioisomeric scaffold difference; quantitative kinase inhibition data not available for the [3,4-d] isomer |
| Conditions | PIM-1 kinase biochemical assay (RSC Advances, 2024); MCF-7 and HepG2 cellular cytotoxicity assays |
Why This Matters
The [3,4-d] regioisomer provides a structurally distinct hinge-binding motif from the [2,3-d] isomer, which may translate to differential kinase selectivity profiles—a critical consideration for hit-to-lead programs requiring specific polypharmacology fingerprints.
- [1] Tantawy ES, et al. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 2024, 14, 11098-11111. View Source
